

Comprehensive Technical Guide: 2-Amino-2-methylpropanoyl Chloride Hydrochloride

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Compound of Interest

Compound Name: 2-Amino-2-methylpropanoyl
chloride

CAS No.: 78002-19-4

Cat. No.: B3284197

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Executive Summary

In the field of advanced peptide synthesis and peptidomimetic drug development, the incorporation of sterically hindered, non-proteinogenic amino acids is a critical strategy for enhancing proteolytic stability and enforcing specific secondary structures. **2-Amino-2-methylpropanoyl chloride** (derived from α -aminoisobutyric acid, or Aib) is a highly reactive acylating agent used to couple this bulky residue^[1].

As a Senior Application Scientist, I approach this reagent not just as a chemical, but as a dynamic system. Because of the extreme steric hindrance of the gem-dimethyl group at the α -carbon (the Thorpe-Ingold effect), standard peptide coupling reagents (e.g., HATU, EDC) often fail to achieve acceptable yields. Converting Aib to its corresponding acid chloride bypasses this activation energy barrier. However, handling this compound requires a deep understanding of its reactivity, spectral behavior, and moisture sensitivity.

Chemical Identity & The Causality of the Hydrochloride Salt

To utilize this reagent effectively, one must understand why it is almost exclusively synthesized, sold, and handled as a hydrochloride salt (CAS 2) rather than a free base (CAS3).

The Mechanistic Causality: Free α -amino acid chlorides are intrinsically unstable. The nucleophilic primary amine of one molecule will rapidly attack the highly electrophilic acyl chloride of an adjacent molecule, leading to spontaneous polymerization or the formation of cyclic diketopiperazines. By isolating the compound as a hydrochloride salt, the amine is protonated (

), This completely quenches its nucleophilicity and provides electrostatic repulsion, rendering the acid chloride stable for storage and controlled reactions[2].

Table 1: Chemical Identity & Physicochemical Properties

Property	Value
Chemical Name	2-Amino-2-methylpropanoyl chloride hydrochloride
Common Synonyms	α -Aminoisobutyryl chloride hydrochloride; Aib-Cl·HCl
CAS Number (HCl Salt)	59660-95-6[2]
CAS Number (Free Base)	78002-19-4[3]
Molecular Formula	C ₄ H ₉ Cl ₂ NO[2]
Molecular Weight	158.02 g/mol [2]
Appearance	White to off-white crystalline solid[4]
Hazard Classification	H314: Causes severe skin burns and eye damage[4]

Spectral Characterization (NMR & IR)

Direct spectral analysis of acid chlorides is notoriously difficult due to their rapid hydrolysis in ambient moisture or reaction with protic NMR solvents. Analysis is typically performed in rigorously dried, non-nucleophilic solvents (e.g.,

or

).

Table 2: Expected Spectral Data

Analytical Method	Signal / Shift	Structural Assignment & Causality
¹ H NMR (400 MHz,)	δ 1.75 (s, 6H)	gem-Dimethyl groups: Appears as a sharp 6-proton singlet due to the symmetry of the α-carbon.
¹ H NMR (400 MHz,)	δ 8.80 (br s, 3H)	Ammonium salt (): Broad and highly deshielded due to the positive charge and rapid proton exchange.
¹³ C NMR (100 MHz,)	δ 174.8	Carbonyl Carbon (C=O): Strongly deshielded by the electronegative chlorine atom.
¹³ C NMR (100 MHz,)	δ 66.2	Quaternary α-Carbon: Shifted downfield relative to standard alkanes due to proximity to the ammonium and carbonyl groups.
FTIR (ATR)	~1785 cm ⁻¹	C=O Stretch: Significantly higher frequency than typical amides/acids (~1650 cm ⁻¹). The inductive withdrawal by chlorine shortens and strengthens the C=O bond.
FTIR (ATR)	3200–2800 cm ⁻¹	N-H Stretch: Broad band characteristic of primary ammonium salts.

Synthesis Methodology & Workflow

The synthesis of **2-amino-2-methylpropanoyl chloride** hydrochloride requires the conversion of the carboxylic acid to an acyl chloride without degrading the amine. This is achieved using

Thionyl Chloride (

) catalyzed by Dimethylformamide (DMF).

Causality of the Catalyst: DMF reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion). This intermediate is vastly more electrophilic than

alone, accelerating the activation of the sterically hindered Aib carboxylic acid.

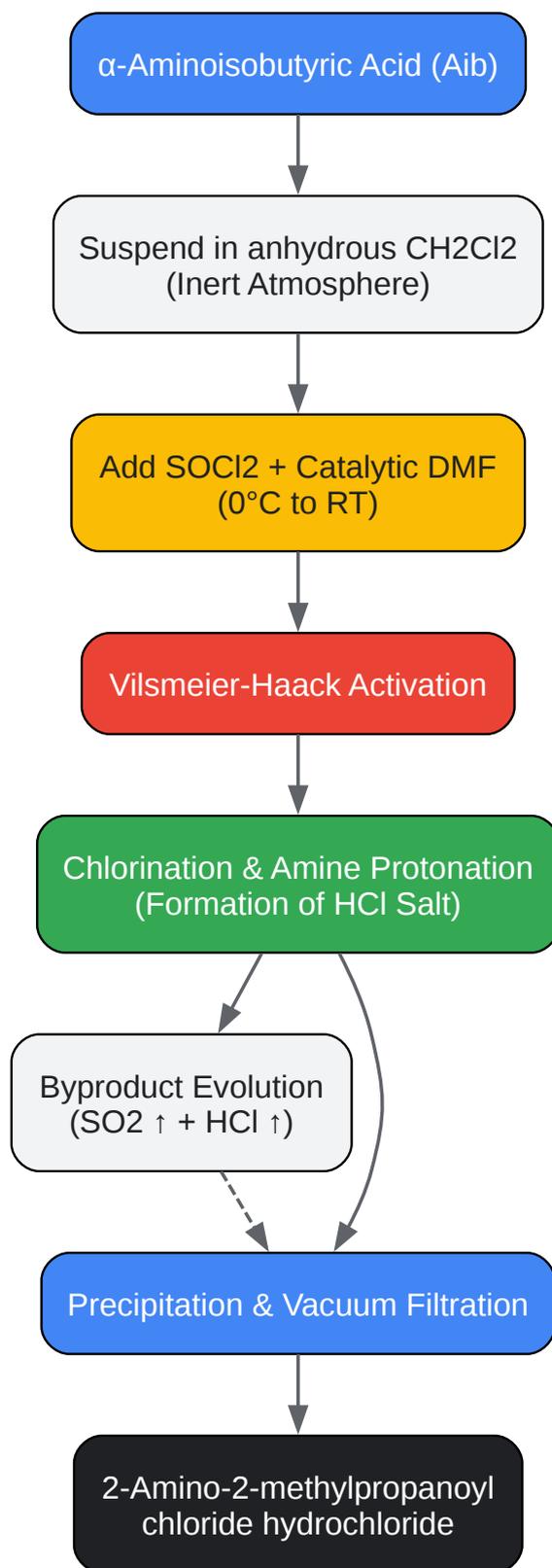
Step-by-Step Protocol

- Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize and byproducts). Flush with anhydrous Argon.
- Suspension: Suspend 1.0 equivalent of α -aminoisobutyric acid in anhydrous dichloromethane (DCM).
- Activation: Cool the suspension to 0°C. Add 0.05 equivalents of anhydrous DMF, followed by the dropwise addition of 2.5 equivalents of Thionyl Chloride.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. The suspension will gradually turn into a clear solution as the acid chloride hydrochloride forms, followed by the precipitation of the product.
- Isolation: Concentrate the mixture under reduced pressure (using a Schlenk line cold trap). Triturate the resulting solid with anhydrous diethyl ether, filter under a blanket of Argon, and dry in vacuo.

Self-Validating System: The Methanol Quench

To guarantee the protocol was successful before committing the reagent to an expensive peptide coupling, utilize a self-validating quench test^[5]:

- Action: Extract a 10 μL aliquot of the reaction mixture and inject it into 500 μL of anhydrous methanol containing 10% triethylamine.
- Validation: The active acid chloride will instantaneously convert to methyl 2-amino-2-methylpropionate. Analyze this via TLC or GC-MS. The presence of the methyl ester (and the absence of the free acid) provides absolute confirmation of successful acyl chloride formation.



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Caption: Workflow for the synthesis of **2-Amino-2-methylpropanoyl chloride** hydrochloride.

Applications in Drug Development

In drug design, linear peptides are often highly susceptible to rapid degradation by exopeptidases and endopeptidases in the bloodstream. The incorporation of Aib via its acid chloride introduces severe conformational restrictions. The gem-dimethyl groups restrict the dihedral angles (ϕ and ψ) of the peptide backbone, strongly inducing the formation of

β -helices and α -helices[1]. This structural rigidity not only increases the half-life of the peptide therapeutic by blocking protease active sites but also enhances receptor binding affinity by pre-organizing the peptide into its active conformation.

Handling, Stability, and Storage

Because **2-amino-2-methylpropanoyl chloride** hydrochloride is a highly reactive electrophile, it must be treated with strict anhydrous protocols:

- **Moisture Sensitivity:** Exposure to atmospheric moisture will result in rapid hydrolysis back to α -aminoisobutyric acid and the release of corrosive hydrogen chloride gas[4].
- **Storage:** Store in a tightly sealed container under an inert gas (Nitrogen or Argon) at 2–8°C. Ensure the container is fully equilibrated to room temperature in a desiccator before opening to prevent condensation.
- **Safety:** The compound causes severe skin burns and serious eye damage. Handle exclusively within a certified fume hood using heavy-duty nitrile or neoprene gloves[4].

References

- Balaram, P. et al. "Conformational restriction in peptides derived from alpha-aminoisobutyric acid." Indian Institute of Science / SciSpace. URL: [\[Link\]](#)

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Sources

- [1. scispace.com \[scispace.com\]](https://scispace.com)
- [2. echemi.com \[echemi.com\]](https://echemi.com)
- [3. guidechem.com \[guidechem.com\]](https://guidechem.com)
- [4. aksci.com \[aksci.com\]](https://aksci.com)
- [5. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 \[chemicalbook.com\]](https://chemicalbook.com)
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